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Compound of Interest

Compound Name: BMS-963272

Cat. No.: B10830052 Get Quote

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: (S)-3-(1H-tetrazol-5-yl)-4-(p-tolyl)-6-(4-(4,4,4-trifluorobutoxy)phenyl)-6-

(trifluoromethyl)-5,6-dihydropyridin-2(1H)-one

Introduction
BMS-963272 is a potent and selective inhibitor of monoacylglycerol acyltransferase 2

(MGAT2), an enzyme pivotal in the metabolism of dietary fats.[1][2][3] Expressed

predominantly in the small intestine and to a lesser extent in the liver, MGAT2 plays a crucial

role in the re-synthesis of triglycerides (TG) from absorbed monoacylglycerols (MAGs) and fatty

acids.[4] By targeting this enzyme, BMS-963272 presents a promising therapeutic strategy for

metabolic disorders such as obesity, type 2 diabetes, and nonalcoholic steatohepatitis (NASH).

[1] This technical guide provides a comprehensive overview of the mechanism of action,

signaling pathways, experimental protocols, and key data associated with BMS-963272.

Mechanism of Action
The primary mechanism of action of BMS-963272 is the competitive inhibition of the MGAT2

enzyme. In the enterocytes of the small intestine, dietary triglycerides are hydrolyzed into free

fatty acids and monoacylglycerols. These components are then absorbed and re-esterified

back into triglycerides. MGAT2 catalyzes the first and rate-limiting step in the monoacylglycerol

pathway: the conversion of monoacylglycerol to diacylglycerol (DAG). By blocking this step,

BMS-963272 effectively reduces the synthesis and subsequent absorption of dietary
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triglycerides. This leads to a decrease in the availability of lipids for storage in adipose tissue

and the liver.

Furthermore, the inhibition of MGAT2 by BMS-963272 has been shown to modulate the

release of gut hormones. Specifically, it leads to an increase in the secretion of glucagon-like

peptide-1 (GLP-1) and peptide YY (PYY), which are known to regulate appetite and glucose

metabolism, contributing to the observed effects on weight loss and improved glycemic control.

Signaling and Metabolic Pathways
The inhibition of MGAT2 by BMS-963272 directly impacts the triglyceride re-synthesis pathway

in enterocytes. The following diagram illustrates this process.
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Figure 1: Mechanism of BMS-963272 action in enterocytes.

Experimental Protocols
The characterization of BMS-963272 has involved a series of in vitro and in vivo experiments.

Below are representative protocols for key assays.

In Vitro MGAT2 Inhibition Assay
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A common method to determine the inhibitory potential of compounds against MGAT2 involves

a cell-based assay using a stable isotope-labeled substrate and high-resolution liquid

chromatography-mass spectrometry (LC/MS).

Objective: To quantify the IC50 value of BMS-963272 against human MGAT2.

Materials:

HIEC-6 human intestinal epithelial cell line

2-monooleoylglycerol (2-MAG)

[¹⁴C]Oleoyl-CoA or a stable isotope-labeled fatty acyl-CoA

Test compound (BMS-963272)

Cell lysis buffer

Scintillation fluid and counter (for radiolabeled assay) or LC/MS system

Procedure:

Cell Culture: HIEC-6 cells are cultured to confluence in appropriate media.

Compound Incubation: Cells are pre-incubated with varying concentrations of BMS-963272.

Substrate Addition: The reaction is initiated by adding 2-MAG and the labeled fatty acyl-CoA.

Reaction Termination: After a defined incubation period, the reaction is stopped, and the cells

are lysed.

Lipid Extraction: Lipids are extracted from the cell lysate.

Analysis:

Radiolabeled Assay: The extracted lipids are separated by thin-layer chromatography

(TLC), and the radioactivity incorporated into diacylglycerol (DAG) is quantified using a

scintillation counter.
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LC/MS Assay: The extracted lipids are analyzed by LC/MS to measure the amount of

stable isotope-labeled DAG formed.

Data Analysis: The percentage of MGAT2 inhibition is calculated for each concentration of

BMS-963272, and the IC50 value is determined by fitting the data to a dose-response curve.
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Figure 2: Workflow for in vitro MGAT2 inhibition assay.
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In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
Objective: To evaluate the effect of BMS-963272 on body weight, food intake, and metabolic

parameters in a model of diet-induced obesity.

Animal Model: Male C57BL/6 mice fed a high-fat diet (HFD) for a specified period to induce

obesity.

Procedure:

Acclimatization and Diet: Mice are acclimatized and maintained on an HFD.

Grouping and Dosing: Mice are randomized into vehicle control and BMS-963272 treatment

groups. The compound is administered orally at various doses.

Monitoring: Body weight and food intake are monitored regularly throughout the study.

Terminal Procedures: At the end of the study, blood samples are collected for the analysis of

plasma lipids (triglycerides, cholesterol), glucose, and insulin. Tissues such as the liver and

adipose tissue may be collected for further analysis.

Data Analysis: Statistical analysis is performed to compare the treatment groups with the

vehicle control.

Quantitative Data
In Vitro Potency and Selectivity

Target IC50 (nM) Reference

Human MGAT2 7.1

Mouse MGAT2 Inactive

Human MGAT1 >33,000

Human MGAT3 >33,000

Human DGAT1 >33,000
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Preclinical In Vivo Efficacy
Animal Model Treatment Key Findings Reference

Diet-Induced Obese

Mice

BMS-963272 (30

mg/kg)

Reduced body weight

gain and food intake.

Murine NASH Models

(CDAHFD, STAM)
BMS-963272

Decreased liver

inflammation and

fibrosis.

Cynomolgus Monkeys

(High-Fat Diet)
BMS-963272

Did not cause

diarrhea, unlike a

selective DGAT1

inhibitor.

Clinical Trial Highlights
Trial Identifier Population Key Outcomes Reference

NCT04116632 (Phase

1)

Healthy adults with

obesity

Safe and well-

tolerated; led to

decreased body

weight and increased

plasma GLP-1 and

PYY.

NCT04766476

Participants with

Nonalcoholic Fatty

Liver Disease

(NAFLD)

To evaluate safety,

tolerability, and drug

levels.

Conclusion
BMS-963272 is a highly potent and selective inhibitor of MGAT2 that has demonstrated

promising results in both preclinical models and early-phase clinical trials. Its mechanism of

action, centered on the inhibition of dietary fat absorption and modulation of gut hormones,

positions it as a strong candidate for the treatment of a range of metabolic disorders. The

favorable safety profile observed thus far, particularly the lack of gastrointestinal side effects

seen with other lipid metabolism inhibitors, further enhances its therapeutic potential.
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Continued clinical development will be crucial in fully elucidating the efficacy and long-term

safety of BMS-963272 in its target patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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